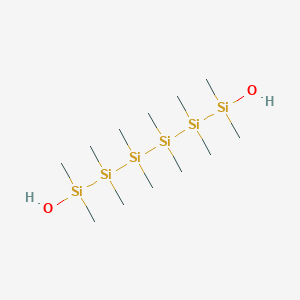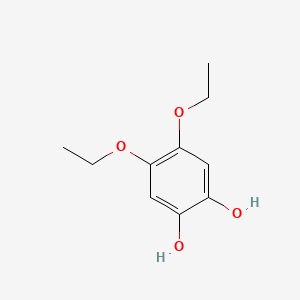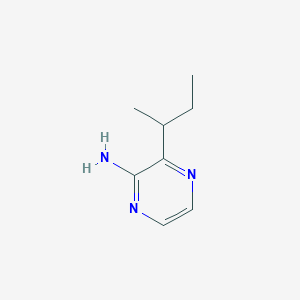
3-(Butan-2-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butan-2-yl)pyrazin-2-amine: is a heterocyclic organic compound featuring a pyrazine ring substituted with a butan-2-yl group and an amine group. This compound is part of the broader class of pyrazine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)pyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving diamines and dicarbonyl compounds.
Substitution Reactions: The butan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using metal catalysts to facilitate the reduction of precursor compounds.
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives with different oxidation states.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation Products: Pyrazine oxides, nitro derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Alkylated, acylated, and sulfonated pyrazine derivatives.
Scientific Research Applications
3-(Butan-2-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An antitubercular drug with a pyrazine ring and an amide group.
Pyrazine-2-carboxamide: A derivative with a carboxamide group, used in medicinal chemistry.
3-(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: A compound with similar structural features, used as an HPK1 inhibitor.
Uniqueness
3-(Butan-2-yl)pyrazin-2-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
185148-50-9 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-butan-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-3-6(2)7-8(9)11-5-4-10-7/h4-6H,3H2,1-2H3,(H2,9,11) |
InChI Key |
OGGRTSPXROZRLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC=CN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


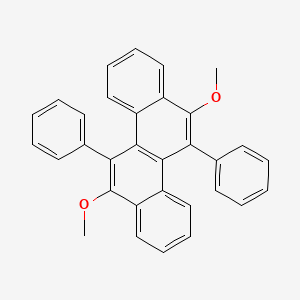
![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
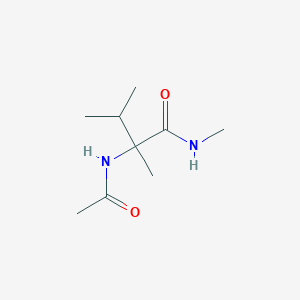
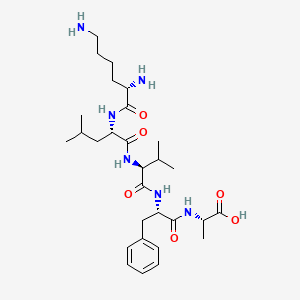


![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
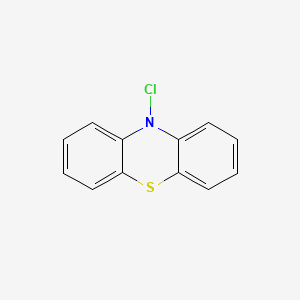
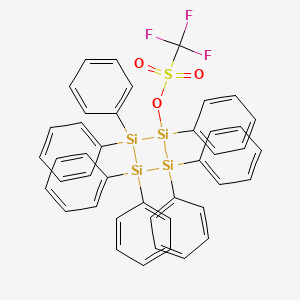
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
